molecular formula C12H11N3O5 B5843524 N-(5-methyl-3-isoxazolyl)-2-(3-nitrophenoxy)acetamide

N-(5-methyl-3-isoxazolyl)-2-(3-nitrophenoxy)acetamide

Cat. No. B5843524
M. Wt: 277.23 g/mol
InChI Key: PCKFSOULYIFDMM-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds known for their diverse chemical and physical properties, making them subjects of interest in various fields of chemistry and pharmacology. However, specific literature on this compound is scarce, indicating a need for further research and exploration.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes including nitration, alkylation, and acylation reactions. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, a compound with a somewhat similar structure, was achieved through alkylation followed by nitration, demonstrating the complexity involved in synthesizing such compounds (Zhang Da-yang, 2004).

Molecular Structure Analysis

Molecular structure analyses of similar compounds often reveal intricate details about their geometry, electron distribution, and potential reactive sites. For example, crystal structure analysis of a related compound provided insights into its conformation and stability, crucial for understanding its chemical behavior (B. Patrick, B. Mendelsohn, M. Ciufolini, 2008).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions, such as nitrosylation and acetylation, influencing their chemical properties significantly. Studies on nitrosylated and nitrated derivatives provide insights into their reactive nature and potential bioactivity (Sergey Girel et al., 2022).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments. The physical properties are often determined through experimental methods, including X-ray crystallography and melting point analysis, to understand the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity towards other chemicals, stability under various conditions, and potential for undergoing transformations, are essential for their application in synthesis and pharmacology. For example, the reactivity of related compounds with silanes to form silaheterocyclic compounds indicates a route for modifying their chemical properties for specific applications (N. Lazareva et al., 2017).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(3-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-8-5-11(14-20-8)13-12(16)7-19-10-4-2-3-9(6-10)15(17)18/h2-6H,7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKFSOULYIFDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321955
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-(3-nitrophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

692266-91-4
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-(3-nitrophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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